

Linearity, accuracy, and precision of Dabigatran Impurity 8 analytical method

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Compound of Interest

Compound Name: *Dabigatran Impurity 8*

Cat. No.: *B601650*

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Comparative Guide to Analytical Methods for Dabigatran Impurities

A detailed analysis of linearity, accuracy, and precision for the determination of Dabigatran related compounds.

This guide provides a comparative overview of the analytical method validation parameters—specifically linearity, accuracy, and precision—for the determination of various impurities of Dabigatran. While the primary focus of the query was on **Dabigatran Impurity 8**, a comprehensive search of publicly available scientific literature did not yield a specific analytical method validation report for this compound, identified as ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS No. 429659-01-8).

Therefore, this document presents a compilation of validation data from studies on other known Dabigatran impurities. This information is intended to provide researchers, scientists, and drug development professionals with a benchmark for the performance of analytical methods used in the quality control of Dabigatran etexilate.

Data Presentation: A Comparative Analysis

The following tables summarize the linearity, accuracy, and precision data from various studies on the analytical methods for different Dabigatran impurities. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography

(UPLC), are essential for ensuring the purity and safety of the active pharmaceutical ingredient (API).

Table 1: Linearity of Analytical Methods for Dabigatran Impurities

Impurity Name/Group	Analytical Method	Linearity Range	Correlation Coefficient (r^2)
N-Nitroso Dabigatran Etexilate	LC-MS/MS	10 - 1,000 pg/mL	0.9993[1]
Dabigatran and its Impurities	RP-HPLC	LOQ to 150% of specification level	> 0.999[2]
Dabigatran and its Impurities	UPLC	20 - 120 ppm	0.999
Dabigatran and its Impurities	LC-MS	2 - 10 μ g/mL	Not Specified
Dabigatran Etexilate and Impurities	RP-HPLC	10 - 30 μ g/mL	0.9958[3]

Table 2: Accuracy of Analytical Methods for Dabigatran Impurities

Impurity Name/Group	Analytical Method	Recovery (%)
N-Nitroso Dabigatran Etexilate	LC-MS/MS	Data not specified
Dabigatran and its Impurities	RP-HPLC	90.0% to 115.0%[2]
Dabigatran and its Impurities	UPLC	Data not specified
Dabigatran and its Impurities	LC-MS	Data not specified
Dabigatran Etexilate and Impurities	RP-HPLC	90% - 110%[3]

Table 3: Precision of Analytical Methods for Dabigatran Impurities

Impurity Name/Group	Analytical Method	Relative Standard Deviation (%RSD)
N-Nitroso Dabigatran Etexilate	LC-MS/MS	Data not specified
Dabigatran and its Impurities	RP-HPLC	0.40% [2]
Dabigatran and its Impurities	UPLC	Data not specified
Dabigatran and its Impurities	LC-MS	< 2%
Dabigatran Etexilate and Impurities	RP-HPLC	1.25% [3]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used in the validation of analytical methods for Dabigatran impurities.

1. Method for N-Nitroso Dabigatran Etexilate (LC-MS/MS)[\[1\]](#)

- Instrumentation: Agilent 1290 Infinity II LC coupled with an Agilent 6495C triple quadrupole LC/MS.
- Sample Preparation:
 - Stock Solution: 5 mg of the impurity standard was dissolved in 5 mL of methanol to obtain a concentration of 1 mg/mL.
 - Working Standards: Prepared by diluting the stock solution to a final concentration range of 0.01 to 1 ng/mL.
 - API Sample Solution: 20 mg of Dabigatran etexilate API was dissolved in 4 mL of diluent.
- Chromatographic Conditions:
 - The specific column, mobile phase composition, and gradient are optimized to achieve separation of the N-nitroso impurity from the API.

- Mass Spectrometry Conditions:

- Multiple Reaction Monitoring (MRM) was used for quantification, with optimized parameters for the specific impurity.

2. Method for Dabigatran and its Impurities (RP-HPLC)[2]

- Instrumentation: HPLC with a UV/PDA Detector (e.g., Shimadzu LC-2010CHT).

- Sample Preparation:

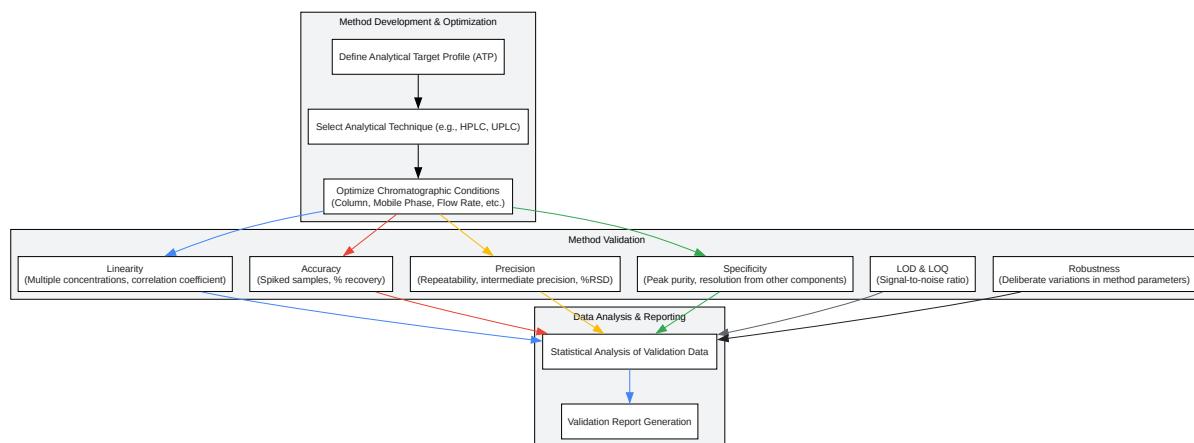
- Standard and Sample Solutions: Prepared by dissolving the Dabigatran etexilate mesylate sample and impurity standards in a suitable diluent.

- Chromatographic Conditions:

- Column: Poroshell 120 EC-18 (150 mm × 4.6 mm, 2.7 μ m).
 - Mobile Phase A: 80% Buffer (1.88 g/L hexane-1 sulfonic acid sodium salt monohydrate with 1 mL/L triethylamine, pH adjusted to 6.5) and 20% methanol.
 - Mobile Phase B: 20% Buffer and 80% methanol.
 - Flow Rate: 0.6 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 230 nm.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for impurities, encompassing the core requirements of linearity, accuracy, and precision.



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Caption: Workflow for Analytical Method Validation.

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